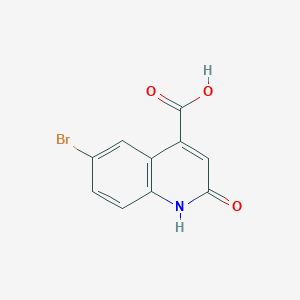

6-Bromo-2-hydroxyquinoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21418. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHIVFYFWJGDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281365 | |

| Record name | 6-bromo-2-hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-29-6 | |

| Record name | 5463-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromo-2-hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the core synthesis pathway, experimental protocols, and relevant chemical data.

Core Synthesis Pathway: Pfitzinger-Type Condensation

The primary route for synthesizing this compound is a Pfitzinger-type condensation reaction. This method involves the reaction of a substituted isatin with a compound containing an active methylene group. In this specific synthesis, 5-bromoisatin is reacted with malonic acid in the presence of a base. The reaction proceeds through the opening of the isatin ring, followed by condensation with malonic acid and subsequent cyclization to form the quinoline ring system.

It is important to note that 2-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 2-oxo (or quinolinone) form. Spectroscopic and theoretical studies indicate that the equilibrium generally favors the more thermodynamically stable 2-oxo tautomer, 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 5-Bromoisatin (5-Bromoindoline-2,3-dione) | [1] |

| Molecular Formula | C₈H₄BrNO₂ | [1] |

| Molecular Weight | 226.03 g/mol | [1] |

| Reactant | Malonic Acid | [1] |

| Molecular Formula | C₃H₄O₄ | |

| Molecular Weight | 104.06 g/mol | |

| Product | This compound | [1] |

| Molecular Formula | C₁₀H₆BrNO₃ | [2] |

| Molecular Weight | 268.06 g/mol | [3] |

| Theoretical Yield | Based on a reported synthesis starting with 0.250 g of 5-bromoisatin and obtaining 0.150 g of product, the calculated yield is approximately 50.4%. | [1] |

| Purity | Commercially available samples are typically ≥98% pure. | [3] |

| Melting Point | >300 °C | [3] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on reported procedures for Pfitzinger-type reactions.

Materials:

-

5-Bromoisatin (0.250 g, 1.11 mmol)

-

Malonic acid (0.231 g, 2.22 mmol, 2 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Hydrochloric acid (HCl) or Acetic acid for acidification

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoisatin (0.250 g) in anhydrous tetrahydrofuran (approximately 3-5 mL).

-

Addition of Reactant: Add malonic acid (2 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A solid precipitate may be observed during the reaction.[1]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Hydrolysis and Precipitation: To the resulting residue, add an appropriate amount of water and reflux for an additional 4 hours to ensure complete reaction and hydrolysis of any intermediates.[1]

-

Isolation of Crude Product: Cool the aqueous suspension to room temperature. If the product has precipitated, it can be collected by vacuum filtration.

-

Acidification: If the product remains dissolved, cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5 to precipitate the carboxylic acid.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a solid.[1]

Mandatory Visualization

Caption: Synthesis pathway of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists involved in the development of novel therapeutics.

Core Physicochemical Data

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₆BrNO₃ | - | PubChem |

| Molecular Weight | 268.06 g/mol | Calculated | PubChem[1] |

| Melting Point | 271 °C (decomposes) | Experimental (for isomer) | ChemicalBook[2] |

| Boiling Point | 436.9 ± 45.0 °C | Predicted (for isomer) | ChemicalBook[2] |

| Water Solubility | Slightly soluble | Qualitative (for isomer) | ChemicalBook |

| pKa | 0.59 ± 0.30 | Predicted (for isomer) | ChemicalBook[2] |

| logP (XlogP) | 1.3 | Predicted | PubChemLite[3] |

Experimental Protocols

Standard methodologies for determining the key physicochemical properties of quinoline carboxylic acids are detailed below. These protocols are provided as a guide for the experimental characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[1][4]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

-

A solution of the compound with a known concentration is prepared.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid or base is incrementally added to the solution.

-

The pH of the solution is recorded after each addition of the titrant.

-

The pKa is determined from the inflection point of the resulting titration curve.[5][6]

Biological Activity and Signaling Pathway

Quinoline-4-carboxylic acids are a well-established class of inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH).[2][3][5][7][8][9][10] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5][10] By inhibiting DHODH, these compounds can disrupt the proliferation of rapidly dividing cells, such as cancer cells, making them attractive candidates for anticancer drug development.[2][3]

The structure-activity relationship (SAR) studies of quinoline carboxylic acid analogs have identified three critical regions for potent DHODH inhibition: a bulky hydrophobic substituent at the C-2 position, the essential carboxylic acid at the C-4 position which likely forms a salt bridge in the enzyme's active site, and appropriate substitutions on the benzo portion of the quinoline ring.[2][5][7]

Below is a diagram illustrating the proposed mechanism of action for this compound as a DHODH inhibitor within the de novo pyrimidine biosynthesis pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid (CAS: 5463-29-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential biological activities of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and data to support further investigation of this compound.

Core Properties and Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₃ | [1] |

| Molecular Weight | 268.06 g/mol | [1] |

| Predicted Boiling Point | 446.7±45.0 °C | [3] |

| Predicted Density | 1.804±0.06 g/cm³ | [3] |

| Predicted pKa | 2.54±0.20 | [3] |

| Appearance | Off-white to light yellow solid | [3] |

Synthesis and Experimental Protocols

A documented method for the synthesis of this compound involves the reaction of 5-bromoindoline-2,3-dione with malonic acid.[3]

Experimental Protocol: Synthesis from 5-Bromoindoline-2,3-dione

Materials:

-

5-bromoindoline-2,3-dione

-

Malonic acid

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve 5-bromoindoline-2,3-dione (1.0 equivalent) in tetrahydrofuran (THF).

-

Add malonic acid (2.0 equivalents) to the solution in a round-bottomed flask.

-

Connect the flask to a reflux condenser and heat the mixture to reflux overnight (approximately 12 hours). The formation of a solid precipitate should be observed.

-

After the reaction period, concentrate the suspension under reduced pressure to remove the solvent.

-

Add an appropriate amount of water to the residue and reflux the suspension for an additional 4 hours.

-

Cool the mixture and collect the solid product by filtration.

-

Wash the solid with water and dry to afford this compound.[3]

Workflow for the Synthesis of this compound:

Synthesis workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. However, based on the known functional groups (quinoline, carboxylic acid, hydroxyl, and bromo groups), the expected spectral characteristics can be predicted. Commercial suppliers may offer analytical data upon request.[4]

Predicted Spectroscopic Characteristics:

-

¹H NMR: Aromatic protons on the quinoline ring system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The protons of the hydroxyl and carboxylic acid groups will likely appear as broad singlets and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will show signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the range of δ 160-180 ppm. Aromatic carbons will appear between δ 110-160 ppm. The carbon bearing the bromine atom will be influenced by its electronegativity.

-

FT-IR: The spectrum is expected to show a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid should be observed around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration will be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for all bromine-containing fragments. Predicted mass spectrometry adducts are available in public databases.[5]

Potential Biological Activity and Signaling Pathways

While specific biological targets and signaling pathways for this compound have not been extensively reported, the broader class of quinoline-4-carboxylic acid derivatives has demonstrated significant pharmacological potential, including anticancer, antibacterial, and antimalarial activities.

Notably, certain derivatives of quinoline-4-carboxylic acid have been identified as inhibitors of key cellular signaling proteins. For instance, some have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in cancer and plays a crucial role in cell proliferation and survival.[6][7][8] Additionally, other quinoline derivatives have been investigated as inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cellular metabolism and cancer.[9][10]

Representative Signaling Pathway: STAT3 Inhibition

The STAT3 signaling pathway is a critical mediator of cellular responses to cytokines and growth factors. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors can disrupt this pathway at various points. The following diagram illustrates a generalized mechanism of STAT3 inhibition, a potential mode of action for quinoline-4-carboxylic acid derivatives.

Potential mechanism of action via STAT3 signaling inhibition.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion

This compound is a quinoline derivative with potential for further investigation in the field of drug discovery. Its structural similarity to other biologically active quinoline-4-carboxylic acids suggests it may exhibit interesting pharmacological properties. This guide provides a foundational summary of its known characteristics and methodologies for its synthesis and potential evaluation. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and specific biological targets and mechanisms of action.

References

- 1. scbt.com [scbt.com]

- 2. 98948-95-9 CAS MSDS (6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 5463-29-6 [chemicalbook.com]

- 4. 6-Bromo-2-hydroxyquinoline [synhet.com]

- 5. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 6. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Navigating the Solubility Landscape of 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility of Quinoline Derivatives

Quinoline and its derivatives, a class of heterocyclic aromatic compounds, generally exhibit solubility in various organic solvents such as alcohols and ethers.[1] However, their solubility can be influenced by factors like the nature and position of substituents on the quinoline ring, the polarity of the solvent, and the pH of the medium, particularly for ionizable compounds.[2] For many quinoline derivatives, poor aqueous solubility is a significant challenge in drug development, often necessitating the use of co-solvents or formulation strategies to enhance bioavailability.[3]

Quantitative Solubility Data

As of this guide's compilation, specific quantitative solubility data for 6-Bromo-2-hydroxyquinoline-4-carboxylic acid in common organic solvents has not been reported in peer-reviewed literature. To facilitate future research and provide a standardized framework for reporting, the following table is presented as a template for organizing experimentally determined solubility data.

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | C₂H₅OH | 25 | Data Not Available | Data Not Available | e.g., HPLC, UV-Vis |

| e.g., Methanol | CH₃OH | 25 | Data Not Available | Data Not Available | e.g., HPLC, UV-Vis |

| e.g., Acetone | C₃H₆O | 25 | Data Not Available | Data Not Available | e.g., HPLC, UV-Vis |

| e.g., Dichloromethane | CH₂Cl₂ | 25 | Data Not Available | Data Not Available | e.g., HPLC, UV-Vis |

| e.g., Dimethyl Sulfoxide | (CH₃)₂SO | 25 | Data Not Available | Data Not Available | e.g., HPLC, UV-Vis |

| e.g., N,N-Dimethylformamide | (CH₃)₂NC(O)H | 25 | Data Not Available | Data Not Available | e.g., HPLC, UV-Vis |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of this compound in an organic solvent of interest. This methodology is based on the widely accepted equilibrium solubility method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Sonicator bath

-

Thermostatically controlled shaker or water bath

-

High-speed centrifuge

-

Syringe filters (0.22 µm, ensure filter material compatibility with the solvent and compound)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a glass vial.

-

Add a known volume of the selected organic solvent to the vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Seal the vial tightly.

-

-

Equilibration:

-

To promote dissolution, vigorously vortex the mixture for 1-2 minutes.[3]

-

If necessary, sonicate the mixture for 10-15 minutes to break up any aggregates.[3]

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved compound remains constant.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials from the shaker.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-30 minutes.[3]

-

Alternatively, the suspension can be filtered through a 0.22 µm syringe filter.[3] It is crucial to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption to the filter material.

-

-

Quantification of Dissolved Compound:

-

Carefully take a precise aliquot of the clear supernatant (or filtrate).

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3] A standard calibration curve should be prepared using known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram illustrates the logical workflow for this experimental protocol.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various research and development applications. While specific data is currently lacking in the public domain, the generalized experimental protocol provided in this guide offers a clear and effective pathway for researchers to determine this essential property. The systematic determination and dissemination of such data will be invaluable to the scientific community, particularly for those in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this guide combines available information with theoretical considerations based on the well-established chemistry of quinoline and carboxylic acid moieties. The guide includes a summary of key molecular properties, a detailed experimental protocol for its synthesis, and a discussion of its likely structural features.

Molecular and Physicochemical Properties

This compound is a halogenated derivative of the kynurenic acid scaffold. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₃ | PubChem[1] |

| Molecular Weight | 268.06 g/mol | PubChem |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(=O)O | PubChem[1] |

| InChI Key | MSHIVFYFWJGDMA-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 5463-29-6 | ChemicalBook[2] |

| Predicted XLogP3 | 1.3 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |

| Predicted Rotatable Bond Count | 1 | PubChem |

Synthesis of this compound

A documented synthetic route for this compound involves the reaction of 5-bromoindoline-2,3-dione with malonic acid.[2]

Experimental Protocol

Materials:

-

5-bromoindoline-2,3-dione

-

Malonic acid

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve 5-bromoindoline-2,3-dione (e.g., 0.250 g) in tetrahydrofuran (THF, 3 ml) in a round-bottomed flask.

-

Add malonic acid (2 equivalents) to the solution.

-

Connect the flask to a reflux condenser and heat the mixture to reflux overnight (approximately 12 hours).

-

After the reflux period, a solid precipitate should be observed.

-

Concentrate the suspension under reduced pressure to remove the THF.

-

Add an appropriate amount of water to the residue and reflux the suspension for an additional 4 hours.

-

Collect the solid product by filtration.

This procedure yields this compound as a solid.[2]

Synthesis Workflow

Molecular Structure and Conformation

Tautomerism

The "2-hydroxyquinoline" moiety of the molecule is known to exist in a tautomeric equilibrium with its "quinolin-2(1H)-one" form. For 2-hydroxyquinolines, this equilibrium strongly favors the quinolin-2(1H)-one tautomer. Therefore, it is highly probable that this compound predominantly exists as 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid .

Conformational Considerations

The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the carboxylic acid group to the quinoline ring. The orientation of the carboxylic acid's hydroxyl group can also vary.

The planarity of the quinoline ring system is expected to be maintained. The conformation of the carboxylic acid group relative to the ring will be influenced by steric hindrance and potential intramolecular hydrogen bonding.

Due to the lack of specific studies on this molecule, a definitive statement on its preferred conformation in different states (solid, solution) cannot be made. Computational modeling would be required to predict the most stable conformers.

Logical Relationship of Structural Features

Spectroscopic Data

While specific experimental spectra for this compound are not available, the expected features can be predicted based on its functional groups.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 267.96040 | 145.0 |

| [M+Na]⁺ | 289.94234 | 157.8 |

| [M-H]⁻ | 265.94584 | 149.0 |

| [M+NH₄]⁺ | 284.98694 | 163.8 |

| [M+K]⁺ | 305.91628 | 145.6 |

| Data from PubChem, predicted using CCSbase.[1] |

Further Research

To fully elucidate the molecular structure and conformation of this compound, further experimental and computational studies are warranted. X-ray crystallography would provide definitive data on its solid-state structure. Spectroscopic techniques such as ¹H and ¹³C NMR would confirm its structure in solution, and computational chemistry could be employed to explore its conformational landscape and electronic properties. As there is no information available regarding its biological activity, screening in various assays would be necessary to determine its potential role in any signaling pathways.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a predicted spectrum based on established NMR principles and data from closely related analogs. This document also outlines a comprehensive, generalized experimental protocol for the acquisition of such data and includes visualizations to aid in the understanding of the molecular structure and analytical workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of substituent effects (bromo, hydroxyl, and carboxylic acid groups) on the quinoline core, referencing spectral data from similar compounds. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H-3 | ~7.15 | s | - |

| H-5 | ~8.20 | d | ~2.0 |

| H-7 | ~7.85 | dd | ~9.0, 2.0 |

| H-8 | ~7.60 | d | ~9.0 |

| -OH (hydroxyl) | Variable, broad | s (broad) | - |

| -COOH (carboxyl) | Variable, broad | s (broad) | - |

| -NH | ~11.5 | s (broad) | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~162.5 |

| C-3 | ~108.0 |

| C-4 | ~145.0 |

| C-4a | ~140.0 |

| C-5 | ~128.0 |

| C-6 | ~118.0 |

| C-7 | ~135.0 |

| C-8 | ~125.0 |

| C-8a | ~123.0 |

| C=O (carboxyl) | ~168.0 |

Disclaimer: The spectral data presented are predicted values and should be confirmed by experimental analysis.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standard numbering system used for NMR peak assignments.

Caption: Chemical structure of this compound.

Experimental Protocols

The following is a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this type of compound due to its ability to dissolve polar compounds and exchange with labile protons.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication may be required to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool inserted into the Pasteur pipette.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 15-20 ppm, to ensure all aromatic and exchangeable protons are observed.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 200-220 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Referencing: The spectrum is referenced to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the chemical shift (δ) of each peak in both the ¹H and ¹³C NMR spectra.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a typical workflow for obtaining and interpreting NMR spectral data.

Caption: A logical workflow for NMR spectral analysis.

starting materials for 6-Bromo-2-hydroxyquinoline-4-carboxylic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the primary synthetic route, including the necessary starting materials, a detailed experimental protocol, and relevant quantitative data.

Introduction

This compound, also known by its tautomeric form 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, is a quinoline derivative. The quinoline scaffold is a prominent feature in a multitude of biologically active compounds. The presence of the bromine atom and the carboxylic acid group on the quinoline ring provides versatile handles for further chemical modifications, making it an attractive building block for the synthesis of novel therapeutic agents.

Primary Synthetic Pathway: The Doebner Reaction

The most direct and established method for the synthesis of this compound is a variation of the Doebner reaction. This reaction facilitates the formation of quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid.[1] In the case of the target molecule, the synthesis involves the reaction of 4-bromoaniline with pyruvic acid. The "2-hydroxy" substituent is formed through tautomerization of the initially formed 2-oxo group within the quinoline ring system.

The overall reaction can be summarized as follows:

Caption: Workflow for the Doebner Synthesis.

Conclusion

The Doebner reaction provides a reliable and straightforward method for the synthesis of this compound from readily available starting materials. This technical guide offers a foundational protocol for researchers and scientists in the field of drug development, enabling the synthesis of this versatile building block for the exploration of new chemical entities with potential therapeutic applications. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

The Dawn of a Scaffold: A Historical and Technical Guide to the Discovery and Initial Studies of Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and foundational studies of quinoline carboxylic acids, a scaffold that has become a cornerstone in modern medicinal chemistry. From their initial isolation from natural sources to the development of seminal synthetic methodologies, this document provides a comprehensive overview of the early scientific endeavors that paved the way for the development of a vast array of therapeutic agents. The information presented herein is curated to provide researchers and drug development professionals with a thorough understanding of the origins of this critical chemical class, including detailed experimental protocols from foundational studies, quantitative data, and visualizations of key reaction pathways.

From Bark to Bench: The Early Discoveries

The story of quinoline carboxylic acids is intrinsically linked to the study of natural products, particularly the alkaloids found in the bark of the Cinchona tree. In the 19th century, as chemists worked to elucidate the structures of these potent antimalarial compounds, they employed oxidative degradation techniques. This process led to the identification of a stable, nitrogen-containing aromatic core that was named quinoline.

One of the earliest and most significant discoveries in this family was that of cinchoninic acid (quinoline-4-carboxylic acid). It was identified as a product of the oxidation of cinchonine, a major alkaloid present in cinchona bark.[1] This discovery was a pivotal moment, providing a fundamental chemical clue to the structure of the complex cinchona alkaloids and simultaneously introducing a new class of heterocyclic compounds to the scientific community.

The isolation of quinoline itself from coal tar in 1834 by Friedlieb Ferdinand Runge laid further groundwork for the exploration of this heterocyclic system.[2] However, it was the targeted synthesis of its carboxylic acid derivatives that truly unlocked the potential of this scaffold in medicinal chemistry.

The Birth of Synthetic Methodologies

The late 19th century was a period of intense innovation in organic synthesis, and the burgeoning interest in quinoline chemistry led to the development of several named reactions that remain fundamental to this day. These methods provided access to a wide variety of substituted quinoline carboxylic acids, enabling the first systematic investigations into their chemical and physical properties.

The Friedländer Synthesis (1882)

In 1882, German chemist Paul Friedländer reported a versatile method for the synthesis of quinoline derivatives.[3][4][5] The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde.[3][6][7] This reaction can be catalyzed by either acids or bases.[3][5][6]

The general mechanism of the Friedländer synthesis can proceed through two viable pathways, as illustrated below.

While historical protocols often involved harsh conditions, modern adaptations have focused on greener approaches. The following is a representative protocol for a catalyst-free Friedländer synthesis in water, demonstrating the evolution of this foundational reaction.

-

Reaction Setup: In a round-bottomed flask, suspend 2-aminobenzaldehyde (1 mmol) and the desired ketone (1.2 mmol) in water (5 mL).

-

Heating: Heat the mixture at 70°C with stirring. The reaction progress is typically monitored by Thin-Layer Chromatography (TLC). Reaction times can range from 1 to 5 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product is collected by filtration.[8]

The Pfitzinger Reaction (1886)

Another cornerstone in the synthesis of quinoline carboxylic acids is the Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886.[1] This method provides a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][9]

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an isatoic acid intermediate. This is followed by condensation with the carbonyl compound to form an imine, which then undergoes an intramolecular aldol-type condensation and dehydration to yield the final quinoline-4-carboxylic acid product.[8]

The following protocol is a representative example of the Pfitzinger reaction.

-

Preparation of Isatin Solution: Dissolve isatin (0.5 g, 3.4 mmol) in 10 ml of a 33% potassium hydroxide solution.

-

Addition of Acetophenone: Slowly add a solution of acetophenone (0.45 g, 3.74 mmol) in 20 ml of ethanol to the isatin solution.

-

Reaction: Reflux the mixture at 85°C for 8 hours.

-

Work-up and Isolation: Remove the solvent using a rotary evaporator. Add 100 ml of water and adjust the pH to 5-6 with 3 M HCl. The product is then obtained by filtration.[10]

The following table summarizes yields for various 2-substituted quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction in early studies.

| Isatin Derivative | Carbonyl Compound | Product | Yield (%) |

| Isatin | Acetophenone | 2-Phenylquinoline-4-carboxylic acid | 35 |

| Isatin | 4-Bromoacetophenone | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 21.2 |

| Isatin | 4-Methoxyacetophenone | 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 63.0 |

| Isatin | 2-Fluoroacetophenone | 2-(2-Fluorophenyl)quinoline-4-carboxylic acid | 59.7 |

| Data adapted from a study on the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives.[10] |

The Doebner Reaction

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids, involving the reaction of an aniline, an aldehyde, and pyruvic acid.[2][9] This three-component reaction has proven to be a versatile method for the synthesis of a wide range of substituted quinoline-4-carboxylic acids.

Early Biological Investigations: A Glimpse into Future Applications

While the primary focus of the initial studies on quinoline carboxylic acids was on their synthesis and chemical characterization, the structural relationship to the potent antimalarial quinine undoubtedly spurred early interest in their biological activities. Although detailed mechanistic studies were not possible with the tools available at the time, the foundational work of synthesizing and isolating these compounds was a critical first step that enabled later investigations into their therapeutic potential.

The development of synthetic antimicrobial agents like nalidixic acid, a quinolone carboxylic acid derivative, marked a significant milestone in the therapeutic application of this class of compounds.[11] These early synthetic antimicrobials, however, had limitations, including poor absorption and limited activity against Gram-positive bacteria.[11] This spurred further research and the development of more potent derivatives, such as the fluoroquinolones.[11]

The following diagram illustrates the logical progression from the discovery of the quinoline scaffold to the development of early therapeutic agents.

Conclusion

The historical discovery and initial studies of quinoline carboxylic acids laid a robust foundation for one of the most important scaffolds in medicinal chemistry. The pioneering work of chemists in the 19th century, through both the degradation of natural products and the development of novel synthetic methods, provided the chemical tools and intellectual framework for generations of scientists to build upon. This rich history continues to inspire the design and synthesis of new therapeutic agents, demonstrating the enduring legacy of these foundational discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. jk-sci.com [jk-sci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 11. US5385900A - Quinoline carboxylic acid derivatives - Google Patents [patents.google.com]

A Deep Dive into 6-Bromo-2-hydroxyquinoline-4-carboxylic acid: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-hydroxyquinoline-4-carboxylic acid is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, offering insights into its structural, electronic, and potential biological properties. While direct and extensive research on this specific molecule is emerging, this paper synthesizes available data and draws parallels from closely related analogs to present a cohesive analysis. This guide covers the fundamental physicochemical properties, spectroscopic analysis, and computational methodologies such as Density Functional Theory (DFT) and molecular docking, which are crucial for modern drug discovery and development. The information is presented to facilitate further research and application of this compound in various scientific domains.

Introduction

Quinoline and its derivatives have long been a focal point of research in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom and a carboxylic acid group to the 2-hydroxyquinoline core in this compound is expected to modulate its physicochemical and pharmacokinetic properties, potentially enhancing its therapeutic efficacy. Theoretical and computational chemistry provide powerful tools to predict and understand the behavior of such molecules at an atomic level, thereby guiding synthetic efforts and biological evaluations. This whitepaper aims to consolidate the current understanding of this compound from a theoretical and computational standpoint.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₃ | PubChem[1] |

| Molecular Weight | 268.07 g/mol | Sigma-Aldrich |

| IUPAC Name | This compound | ChemicalBook[2] |

| CAS Number | 5463-29-6 | ChemicalBook[2] |

| Predicted XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Characterization

While various methods for the synthesis of quinoline derivatives exist, a specific protocol for this compound has been reported.

Synthesis Protocol

A reported synthesis of 6-bromo-2-hydroxy-4-carboxylic acid quinoline involves the reaction of 5-bromoindoline-2,3-dione with malonic acid in tetrahydrofuran (THF).[2] The mixture is heated to reflux overnight. After the reaction, the solvent is removed, and the residue is refluxed in water. The solid product is then collected by filtration.[2]

Spectroscopic Analysis

Experimental Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is recorded on a spectrometer operating at a frequency of 300-500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the carbon framework.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded using KBr pellets or as a thin film. Characteristic absorption bands are reported in wavenumbers (cm⁻¹). Key expected vibrations include O-H stretching, C=O stretching (from both the quinolone tautomer and the carboxylic acid), C=C and C=N stretching of the quinoline ring, and C-Br stretching.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine would result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

Theoretical and Computational Studies

Computational methods are invaluable for understanding the electronic structure, reactivity, and potential biological interactions of this compound.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can predict its optimized geometry, vibrational frequencies, and electronic properties.

Computational Protocol: DFT Calculations

-

Structure Optimization: The initial 3D structure of the molecule is built and optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). This provides the most stable conformation of the molecule.

-

Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared and Raman spectra.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Table 2: Predicted DFT Parameters for a Representative Quinoline Carboxylic Acid Derivative *

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.8 D | Molecular polarity |

*Note: These are representative values for a similar quinoline carboxylic acid derivative and are intended for illustrative purposes. Specific calculations for this compound are required for precise values.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. Studies on similar 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have shown their potential as inhibitors of P-glycoprotein (ABCB1), a key protein in cancer multidrug resistance.[3]

Computational Protocol: Molecular Docking

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., P-glycoprotein, PDB ID: 6C0V) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of this compound is prepared by optimizing its geometry and assigning partial charges.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the ligand into the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity (docking score).

Table 3: Representative Molecular Docking Results for a Quinoline Carboxylic Acid Derivative with P-glycoprotein *

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 to -9.5 |

| Key Interacting Residues | Tyrosine, Phenylalanine, Leucine, Serine |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking |

*Note: These values are based on studies of similar quinoline carboxylic acid derivatives and serve as an example.[3] Docking studies specific to this compound would be necessary to determine its precise binding characteristics.

Conclusion

The theoretical and computational analysis of this compound, informed by data from closely related analogs, suggests that it is a molecule with significant potential for further investigation. Its physicochemical properties, predicted electronic characteristics, and the likelihood of strong interactions with biological targets such as P-glycoprotein make it a compelling candidate for drug discovery programs. The methodologies and protocols outlined in this guide provide a framework for researchers to conduct further in-depth studies, which will be crucial for fully elucidating the therapeutic potential of this promising compound. Future work should focus on obtaining experimental spectroscopic data and performing specific DFT and molecular docking studies on this compound to validate and expand upon the theoretical insights presented herein.

References

- 1. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 5463-29-6 [chemicalbook.com]

- 3. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Novel Quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth overview of the latest advancements in the development of novel quinoline derivatives, with a focus on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The information presented herein is curated to facilitate further research and drug development efforts in this promising area.

Anticancer Activities of Novel Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of compounds in oncology, exhibiting a variety of mechanisms to combat cancer progression.[4][5] These mechanisms include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[5][6]

A series of novel quinoline-based compounds have been designed as dual-target inhibitors of EGFR and HER-2, showing potent antiproliferative effects in various cancer cell lines.[7] For instance, compound 5a from this series demonstrated significant activity by promoting apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[7] Another study highlighted quinoline derivatives that induce growth suppression in breast cancer cells by arresting the cell cycle.[4] Furthermore, certain quinoline derivatives have shown the ability to downregulate Lumican, a protein overexpressed in many cancers, thereby inhibiting cancer cell progression.[8]

Quantitative Data: Anticancer Activity

| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |

| Compound 5a (EGFR/HER-2 inhibitor) | MCF-7 (Breast), A-549 (Lung) | 0.025 - 0.082 | EGFR/HER-2 dual inhibition, Apoptosis induction | [7] |

| Compounds 13e, 13f, 13h | PC-3 (Prostate), KG-1 (Leukemia) | 2.61 - 4.73 | Pim-1 kinase inhibition | [9] |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | Cytotoxic | [4] |

| Compound 91b1 | Various cancer cell lines | Not specified | Downregulation of Lumican | [8] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | Comparable to cisplatin/doxorubicin | Increased p53 and p21 expression, altered Bcl-2/Bax expression | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathway: EGFR/HER-2 Inhibition

Caption: EGFR/HER-2 signaling pathway inhibition by novel quinoline derivatives.

Antimicrobial Activities of Novel Quinoline Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[11][12][13] Their mechanisms of action often involve the inhibition of essential bacterial enzymes like DNA gyrase and peptide deformylase (PDF).[13][14]

Several studies have reported the synthesis of quinoline derivatives with potent activity against a range of bacterial and fungal strains.[11][12] For example, a series of novel quinoline derivatives showed excellent MIC values against Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[12] Another study synthesized quinoline-3-carbonitrile and 2-chloroquinoline derivatives that displayed significant potency against various bacterial strains, comparable to standard antibiotics like Ciprofloxacin.[14]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative Class | Bacterial Strain(s) | Fungal Strain(s) | MIC (µg/mL) | Reference |

| Substituted 6-amino-4-methyl-1H-quinoline-2-ones | B. cereus, Staphylococcus, Pseudomonas, E. coli | A. flavus, A. niger, F. oxysporum, C. albicans | 3.12 - 50 | [12][13] |

| Quinoline-3-carbonitrile & 2-chloroquinoline derivatives | Gram-positive & Gram-negative bacteria | Various fungi | Not specified, potent activity reported | [14] |

| 2-(trifluoromethyl)-4-hydroxyquinoline derivative (Qa5) | Xanthomonas oryzae | - | 3.12 | [15][16] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Methicillin-resistant S. aureus (MRSA) | - | Comparable to oxacillin/ciprofloxacin | [10] |

| Quinoline Derivatives Q1, Q2, Q3, Q4 | K. pneumoniae, B. subtilis, S. aureus, E. coli | - | Inhibition Zone (mm): 17-21 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium.

-

Serial Dilution: The quinoline derivative is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Experimental Workflow: Antimicrobial Screening

Caption: General workflow for the screening of novel antimicrobial quinoline derivatives.

Antiviral Activities of Novel Quinoline Derivatives

Quinoline derivatives have a long history as antiviral agents, with chloroquine and hydroxychloroquine being well-known examples.[18] Recent research has focused on developing novel quinoline compounds with broad-spectrum antiviral activity.[18][19][20] These compounds have shown promise against a variety of viruses, including Dengue virus, Japanese Encephalitis virus, and SARS-CoV-2.[18][19][21]

Two novel quinoline derivatives demonstrated dose-dependent inhibition of Dengue virus serotype 2 by impairing the accumulation of the viral envelope glycoprotein.[18][19] Another study reported new quinoline-morpholine hybrids with pronounced inhibitory profiles against SARS-CoV-2, with EC50 values in the low micromolar range.[21]

Quantitative Data: Antiviral Activity

| Compound/Derivative Class | Virus | Cell Line | EC50 (µM) | Reference |

| Novel Quinoline Derivatives 1 and 2 | Dengue Virus Serotype 2 (DENV2) | Not specified | Low to sub-micromolar range | [18][19] |

| Quinoline-morpholine hybrids | SARS-CoV-2 | Vero 76 | As low as 1.5 ± 1.0 | [21] |

| Chloroquine (Reference) | SARS-CoV-2 | Vero 76 | 3.1 ± 2.7 | [21] |

| Quinoline derivatives 1b, 1g-h, 1af, 1ah | Respiratory Syncytial Virus (RSV) | Not specified | 3.10 - 6.93 | [22] |

| Quinoline derivative 1ae | Influenza A Virus (IAV) | Not specified | 1.87 ± 0.58 | [22] |

Experimental Protocol: Virus Yield Reduction Assay

This assay quantifies the production of infectious virus particles after treatment with a potential antiviral compound.

-

Cell Infection: A monolayer of susceptible cells is infected with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: The infected cells are then treated with various concentrations of the quinoline derivative.

-

Incubation: The cells are incubated for a period sufficient for viral replication (e.g., 24-72 hours).

-

Virus Titration: The supernatant containing the progeny virus is collected, and the viral titer is determined using a plaque assay or TCID50 (50% tissue culture infective dose) assay.

-

EC50 Calculation: The EC50, the concentration of the compound that reduces the virus yield by 50%, is calculated.

Anti-inflammatory Activities of Novel Quinoline Derivatives

Chronic inflammation is a key factor in many diseases, and quinoline derivatives have been investigated as potential anti-inflammatory agents.[23][24][25] Their mechanisms of action can involve the inhibition of key inflammatory mediators and enzymes such as cyclooxygenase (COX).[24]

A study on quinoline derivatives bearing azetidinone scaffolds showed significant anti-inflammatory and analgesic activities in a carrageenan-induced rat paw edema model.[23] Another review highlights that the anti-inflammatory activity of quinoline derivatives is dependent on the nature and position of substituents on the quinoline ring, targeting enzymes like PDE4 and TACE.[24]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative Class | In Vivo/In Vitro Model | Activity | Reference |

| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6b) | Carrageenan-induced rat paw edema | Significant anti-inflammatory and analgesic activity | [23] |

| Quinoline-4-carboxylic acid & Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [26] |

| Compound 3f | LPS-induced systemic inflammation | Significantly decreased serum TNF-α | [25] |

| Compounds 2 and 6 | Carrageenan-induced paw edema, Writhing assay | Comparable effect to diclofenac sodium | [27] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups.

-

Compound Administration: The test compounds (quinoline derivatives) are administered orally or intraperitoneally.

-

Carrageenan Injection: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathway: General Anti-inflammatory Action

Caption: General mechanism of anti-inflammatory action of quinoline derivatives.

Conclusion

Novel quinoline derivatives represent a versatile and highly promising class of therapeutic agents with a wide spectrum of biological activities. The data and protocols summarized in this guide underscore the significant potential of these compounds in addressing critical unmet needs in cancer, infectious diseases, and inflammatory disorders. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic promise of quinoline derivatives into clinical realities.

References

- 1. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 11. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]

- 15. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]

- 20. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 6-Bromo-2-hydroxyquinoline-4-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a halogenated derivative of kynurenic acid, is a versatile scaffold in medicinal chemistry. Its quinoline core is a prevalent feature in a multitude of biologically active compounds, and the strategic placement of the bromo, hydroxyl, and carboxylic acid groups provides multiple points for chemical modification and interaction with biological targets. This document provides detailed application notes on its potential therapeutic uses, protocols for relevant biological assays, and an overview of its synthesis and potential mechanisms of action.

The structural similarity of this compound to kynurenic acid, an endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor, suggests its potential application in the development of novel therapeutics for neurodegenerative diseases.[1][2] Furthermore, the quinoline scaffold is a well-established pharmacophore in the design of anticancer and antimicrobial agents.[3][4]

Application Notes

Anticancer Drug Development

The 4-hydroxy-2-quinolone scaffold, of which this compound is a member, has been identified as a promising framework for the development of novel anticancer agents. Derivatives of the closely related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have demonstrated significant cytotoxic activity against human colon cancer cell lines.[5][6] This suggests that 6-bromo substituted analogues could exhibit similar or enhanced potency.

Mechanism of Action: The anticancer activity of these quinolone derivatives is believed to be mediated through the inhibition of the phosphatidylinositol 3-kinase (PI3Kα) signaling pathway.[5][6] PI3Kα is a key enzyme in a critical signaling cascade that promotes cell proliferation, survival, and growth. Its inhibition can lead to the induction of apoptosis in cancer cells.

Neuroprotective Agent Development

As an analogue of kynurenic acid, this compound holds potential as a modulator of glutamatergic neurotransmission. Kynurenic acid is known to antagonize the glycine site of the NMDA receptor, thereby reducing excitotoxicity implicated in various neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][7][8] The bromo-substitution on the quinoline ring may enhance the lipophilicity and blood-brain barrier permeability of the parent compound, potentially leading to a more effective neuroprotective agent.

Antimicrobial Agent Discovery

Quinoline derivatives have a long history as effective antimicrobial agents. The core structure is present in several antibacterial and antimalarial drugs. The introduction of a bromine atom at the 6-position can modulate the electronic and steric properties of the molecule, potentially leading to enhanced antimicrobial activity against a range of bacterial and fungal pathogens.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of structurally related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against human colon cancer cell lines. This data provides a strong rationale for investigating the anticancer potential of 6-bromo analogues.

| Compound Reference | Cell Line | IC50 (µM)[5][6] |

| 19 | HCT-116 (Colon Carcinoma) | 5.3 |

| Caco-2 (Colorectal Adenocarcinoma) | 17.0 | |

| 21 | HCT-116 (Colon Carcinoma) | 4.9 |

| Caco-2 (Colorectal Adenocarcinoma) | 18.9 | |

| 18 | HCT-116 (Colon Carcinoma) | 3.3 |

| Caco-2 (Colorectal Adenocarcinoma) | 50.9 | |

| 16 | HCT-116 (Colon Carcinoma) | 8.9 |

| Caco-2 (Colorectal Adenocarcinoma) | 37.4 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of 5-bromo-isatin with malonic acid.

Materials:

-

5-Bromo-isatin

-

Malonic acid

-

Pyridine

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Distilled water

-